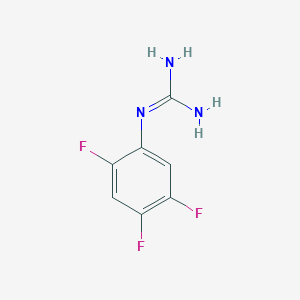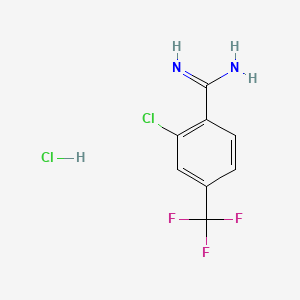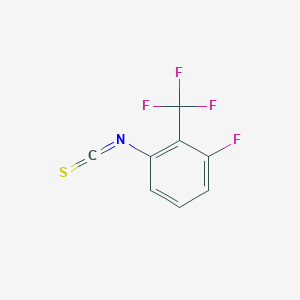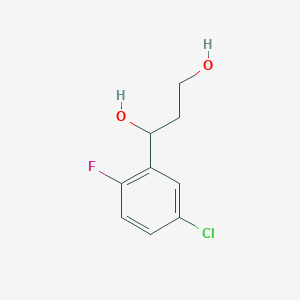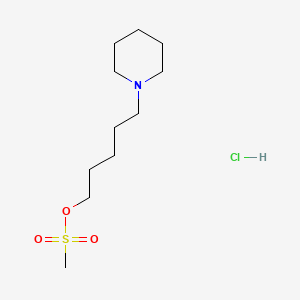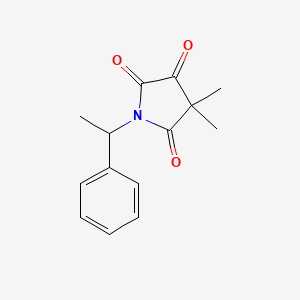
(R)-4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylethyl group and three carbonyl groups.
Métodos De Preparación
The synthesis of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine derivative with a phenylethyl halide under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Análisis De Reacciones Químicas
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes like signal transduction and gene expression .
Comparación Con Compuestos Similares
4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione can be compared with other similar compounds, such as:
4,4-Dimethyl-1-phenylethylpyrrolidine-2,3,5-trione: This compound lacks the (1R)-configuration, which may result in different biological activities and chemical properties.
4,4-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione: This compound has a similar structure but may differ in its reactivity and applications.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(1-phenylethyl)pyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C14H15NO3/c1-9(10-7-5-4-6-8-10)15-12(17)11(16)14(2,3)13(15)18/h4-9H,1-3H3 |
Clave InChI |
UKNKEVVZJPNQQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C(=O)C(C2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


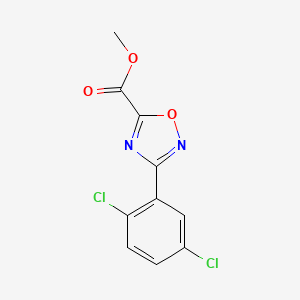
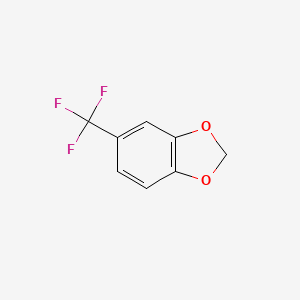
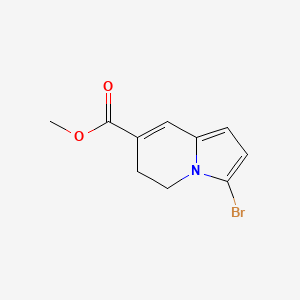
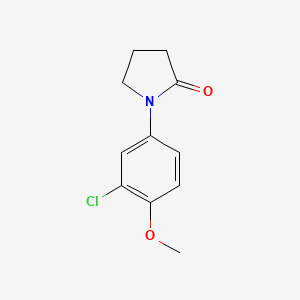
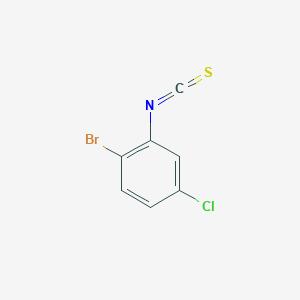
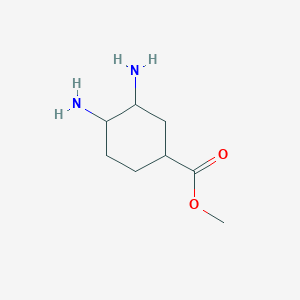
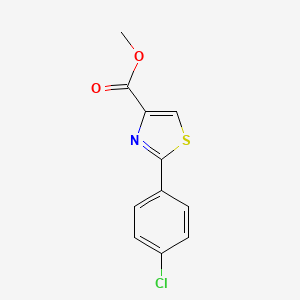
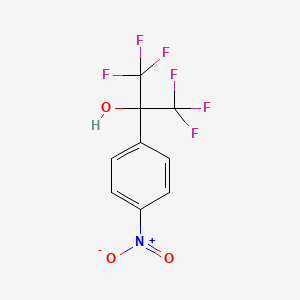
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
